molecular formula C10H7IN6O B12825034 N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B12825034
M. Wt: 354.11 g/mol
InChI Key: LBJWETLXQVECDL-UHFFFAOYSA-N
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Description

N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the iodine atom in the pyrazole ring and the carboxamide group in the pyrimidine ring makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of the iodine atom in the pyrazole ring, which can influence its reactivity and binding affinity to target proteins. Additionally, the carboxamide group in the pyrimidine ring enhances its potential for hydrogen bonding interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C10H7IN6O

Molecular Weight

354.11 g/mol

IUPAC Name

N-(5-iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C10H7IN6O/c11-8-7(5-13-16-8)15-10(18)6-4-14-17-3-1-2-12-9(6)17/h1-5H,(H,13,16)(H,15,18)

InChI Key

LBJWETLXQVECDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NC3=C(NN=C3)I)N=C1

Origin of Product

United States

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